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Introduction
Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal

disorders.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical

aspect of drug development and manufacturing to ensure the safety and efficacy of the final

product. This document provides detailed methods for the synthesis and characterization of

common process-related and degradation impurities of Lansoprazole.

Common Lansoprazole Impurities
Several impurities can arise during the synthesis of Lansoprazole or as a result of its

degradation. The most frequently reported impurities include:

Lansoprazole Sulfide (Impurity C): A key intermediate in the synthesis of Lansoprazole.

Lansoprazole Sulfone (Impurity B): An oxidation-related impurity.

Lansoprazole N-Oxide (Impurity A): An impurity formed due to the oxidation of the pyridine

nitrogen.[2][3][4]

Lansoprazole Sulfone N-Oxide: An over-oxidized by-product.[2][3]
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N-Aralkyl Lansoprazole: A process-related impurity.[2][3]

Degradation Products: Formed under stress conditions such as acidic, basic, and oxidative

environments.[5][6][7]

Synthesis of Lansoprazole Impurities
Detailed experimental protocols for the synthesis of key Lansoprazole impurities are provided

below.

Protocol 1: Synthesis of Lansoprazole Sulfide
Objective: To synthesize 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-

benzimidazole (Lansoprazole Sulfide).

Materials:

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

2-Mercapto-1H-benzimidazole

Sodium hydroxide

Methanol

Water

Procedure:

Dissolve 2-Mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide.

To this solution, add a methanolic solution of 2-Chloromethyl-3-methyl-4-(2,2,2-

trifluoroethoxy)pyridine hydrochloride dropwise at room temperature.

Stir the reaction mixture for 2-3 hours.

Monitor the reaction completion by Thin Layer Chromatography (TLC).

After completion, filter the precipitated solid.
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Wash the solid with water and then with a small amount of cold methanol.

Dry the product under vacuum to yield Lansoprazole Sulfide.

Protocol 2: Synthesis of Lansoprazole Sulfone
Objective: To synthesize 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl}-1H-

benzimidazole (Lansoprazole Sulfone).

Materials:

Lansoprazole Sulfide

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane

Procedure:

Dissolve Lansoprazole Sulfide in dichloromethane.

Cool the solution to 0-5 °C in an ice bath.

Add m-CPBA (2.2 equivalents) portion-wise to the solution while maintaining the

temperature.

Stir the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for 4-6 hours.

Monitor the reaction completion by TLC.

Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate

solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography (Silica gel, Ethyl acetate:Hexane

gradient) to obtain Lansoprazole Sulfone.
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Protocol 3: Synthesis of Lansoprazole N-Oxide
Objective: To synthesize 2-({[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-

yl]methyl}sulfinyl)-1H-benzimidazole (Lansoprazole N-Oxide).

Materials:

Lansoprazole

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane

Procedure:

Dissolve Lansoprazole in dichloromethane.

Cool the solution to 0-5 °C.

Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.

Stir the reaction mixture at 0-5 °C for 2-4 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with a 10% sodium sulfite solution, followed by

a saturated sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

The crude product can be purified by crystallization from a suitable solvent system like ethyl

acetate/hexane.

Characterization of Lansoprazole Impurities
A combination of chromatographic and spectroscopic techniques is essential for the

comprehensive characterization of Lansoprazole impurities.
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Analytical Techniques
High-Performance Liquid Chromatography (HPLC): Used for the separation, identification,

and quantification of impurities. A typical method employs a C18 column with a gradient

elution of a phosphate buffer and an organic modifier like acetonitrile or methanol.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information

of the impurities, aiding in their identification.[6]

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and

elemental composition of the impurities, leading to unambiguous identification.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the

structural elucidation of impurities. 2D NMR techniques like COSY, HSQC, and HMBC can

provide further structural details.[2][5]

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the

impurity molecules.[2]

Protocol 4: HPLC Method for Impurity Profiling
Objective: To separate and quantify Lansoprazole and its related impurities.

Chromatographic Conditions:

Column: Waters Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)

Mobile Phase A: pH 7.0 Phosphate buffer: Methanol (90:10, v/v)

Mobile Phase B: Methanol: Acetonitrile (50:50, v/v)

Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a

higher proportion of Mobile Phase B.

Flow Rate: 0.3 mL/min

Detection Wavelength: 285 nm
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Column Temperature: 30 °C

Injection Volume: 2 µL

Procedure:

Standard Preparation: Prepare a standard solution of Lansoprazole and known impurities in

a suitable diluent (e.g., methanol).

Sample Preparation: Dissolve the Lansoprazole API or formulation in the diluent to a known

concentration.

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Identification: Identify the impurity peaks in the sample chromatogram by comparing their

retention times with those of the known impurity standards.

Quantification: Calculate the amount of each impurity using the peak area response from the

chromatograms.

Data Presentation
The following tables summarize typical characterization data for common Lansoprazole

impurities.

Table 1: Chromatographic and Mass Spectrometric Data

Impurity Name
Retention Time
(min) - Relative to
Lansoprazole

[M+H]⁺ (m/z) Molecular Formula

Lansoprazole Sulfide ~0.85 354.1 C₁₆H₁₄F₃N₃OS

Lansoprazole 1.00 370.1 C₁₆H₁₄F₃N₃O₂S

Lansoprazole Sulfone ~1.10 386.1 C₁₆H₁₄F₃N₃O₃S

Lansoprazole N-Oxide ~0.95 386.1 C₁₆H₁₄F₃N₃O₃S
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Table 2: ¹H NMR Spectral Data (δ, ppm in CDCl₃)

Proton Lansoprazole
Lansoprazole
Sulfide

Lansoprazole
Sulfone

Py-H 8.3 (d), 7.3 (d) 8.2 (d), 7.1 (d) 8.4 (d), 7.4 (d)

Ar-H 7.7-7.3 (m) 7.6-7.2 (m) 7.8-7.4 (m)

Py-CH₂ 4.9 (m) 4.4 (s) 5.1 (s)

OCH₂-CF₃ 4.9 (m) 4.8 (q) 4.9 (q)

Py-CH₃ 2.1 (s) 2.2 (s) 2.3 (s)

NH 13.7 (br) 12.5 (br) 13.9 (br)
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Caption: Synthetic pathway of Lansoprazole and its major process-related impurities.

Workflow for Impurity Identification and Characterization
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Caption: General workflow for the identification and characterization of Lansoprazole

impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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